molecular formula C7H8O2S B8313308 2-Mercapto-3-methoxyphenol

2-Mercapto-3-methoxyphenol

Cat. No.: B8313308
M. Wt: 156.20 g/mol
InChI Key: VJHQXYPNGOYFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercapto-3-methoxyphenol is a phenolic compound featuring a thiol (-SH) group at position 2 and a methoxy (-OCH₃) group at position 3 on the benzene ring. The analysis below instead focuses on structurally or functionally related mercapto-phenol derivatives from the sources, enabling inferences about its properties and behavior.

Properties

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

3-methoxy-2-sulfanylphenol

InChI

InChI=1S/C7H8O2S/c1-9-6-4-2-3-5(8)7(6)10/h2-4,8,10H,1H3

InChI Key

VJHQXYPNGOYFBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1S)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following mercapto- and methoxy-substituted phenolic compounds are analyzed for comparative insights:

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Boiling Point Density (g/mL) Key Features
4-Mercapto-2-methylphenol C₇H₈OS 140.20 32281-01-9 Not reported Not reported Methyl and mercapto substituents
2-Amino Thiophenol C₆H₇NS 125.19 137-07-5 Not reported Not reported Amino and mercapto groups; vesicant, stench
3-Mercapto-1-hexanol C₆H₁₄OS 134.24 51755-83-0 250°C 0.97 Aliphatic mercapto-alcohol
2-Fluorophenol C₆H₅FO 112.10 367-12-4 Not reported Not reported Fluorine substitution on phenol
2-Hydroxy-4-methoxybenzophenone C₁₄H₁₂O₃ 228.24 131-57-7 Not reported Not reported UV-absorbing benzophenone derivative

Key Comparative Insights

Structural Influence on Reactivity: Mercapto (-SH) groups enhance nucleophilic reactivity, as seen in 2-Amino Thiophenol’s use in synthesis . For 2-Mercapto-3-methoxyphenol, proximity of -SH and -OCH₃ may promote intramolecular hydrogen bonding, affecting solubility and stability. Methoxy groups (e.g., in 2-Hydroxy-4-methoxybenzophenone) increase hydrophobicity and UV absorption , suggesting this compound could have similar photostability applications.

Hazard Profile: Mercapto compounds often exhibit strong odors (e.g., 2-Amino Thiophenol’s stench ), implying this compound may require odor-masking in formulations. Aliphatic mercapto-alcohols like 3-Mercapto-1-hexanol are costly but critical in fragrances , highlighting the economic value of mercapto derivatives.

Positional Effects: 4-Mercapto-2-methylphenol’s methyl group may sterically hinder reactivity compared to this compound’s methoxy group, which is electron-donating and could enhance resonance stabilization .

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